



# Fuzapladib Sodium: Application Notes and Protocols for Use in Canines

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                   |           |
|----------------------|-------------------|-----------|
| Compound Name:       | Fuzapladib sodium |           |
| Cat. No.:            | B12403954         | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Fuzapladib sodium**, marketed as PANOQUELL®-CA1, is a novel therapeutic agent that has received conditional approval from the U.S. Food and Drug Administration (FDA) for the management of clinical signs associated with the acute onset of pancreatitis in dogs.[1][2][3] It represents a targeted approach to mitigating the inflammatory cascade characteristic of this disease.[4][5] **Fuzapladib sodium** is a leukocyte function-associated antigen-1 (LFA-1) activation inhibitor.[4][6] By blocking the activation of LFA-1 on neutrophils, it prevents their adhesion to intercellular adhesion molecule-1 (ICAM-1) on the vascular endothelium, thereby inhibiting neutrophil migration into the pancreatic tissue.[7][8] This mechanism of action helps to reduce inflammation and limit the expansion of pancreatic lesions.[5][9]

These application notes provide a comprehensive overview of the experimental protocols, quantitative data, and underlying mechanisms of **Fuzapladib sodium** for its application in canine studies.

## Data Presentation Pharmacokinetic Parameters

A study in healthy Beagle dogs administered **Fuzapladib sodium** intravenously at the clinical dose of 0.4 mg/kg for nine consecutive days yielded the following pharmacokinetic parameters. [1][9] Minimal accumulation was observed.[1][9]



| Parameter                                                | Value (Mean ± SD) | Unit       |
|----------------------------------------------------------|-------------------|------------|
| C₀ (Initial Plasma<br>Concentration)                     | 3.55 ± 1.17       | μg/mL      |
| AUC <sub>55</sub> (Area Under the Curve at Steady State) | 19.2 ± 12.7       | hour*μg/mL |
| T½ (Half-life)                                           | 7.32 ± 4.08       | hour       |
| V <sub>ss</sub> (Volume of Distribution at Steady State) | 0.216 ± 0.070     | L/kg       |
| Clss (Clearance at Steady<br>State)                      | 0.026 ± 0.009     | L/h/kg     |

Table derived from data in the PANOQUELL®-CA1 Freedom of Information Summary.[9]

## **Clinical Efficacy**

A pilot field study evaluated the effectiveness of **Fuzapladib sodium** in client-owned dogs with acute pancreatitis. The primary endpoint was the change in the Modified Canine Activity Index (MCAI) score from Day 0 to Day 3.[4][10]

| Treatment<br>Group                           | N  | Mean MCAI<br>Score at Day 0<br>(± SD) | Mean Change<br>in MCAI Score<br>from Day 0 to<br>Day 3 (± SD) | P-value |
|----------------------------------------------|----|---------------------------------------|---------------------------------------------------------------|---------|
| Fuzapladib<br>Sodium (0.4<br>mg/kg IV daily) | 17 | 8.53                                  | -7.7                                                          | 0.0193  |
| Vehicle Control                              | 19 | 7.68                                  | -5.7                                                          |         |

Table compiled from data in the PANOQUELL®-CA1 Freedom of Information Summary and related publications.[4][9][10]

## **Experimental Protocols**



## **Modified Canine Activity Index (MCAI) Assessment**

The MCAI is a clinical scoring system used to assess the severity of pancreatitis in dogs. It evaluates seven clinical parameters, each graded on a subjective scale from 0 to 3,

| representing the absence of clinical signs to severe changes, respectively.[3][11] |  |  |
|------------------------------------------------------------------------------------|--|--|
|                                                                                    |  |  |
| MCAI Parameters:                                                                   |  |  |

- · Activity Level
- Appetite
- Vomiting
- Cranial Abdominal Pain
- Dehydration
- Stool Consistency
- Blood in Stool

#### Scoring:

Each parameter is scored based on the investigator's clinical assessment of severity:

- 0: Normal
- 1: Mild abnormality
- 2: Moderate abnormality
- 3: Severe abnormality

The total MCAI score is the sum of the scores for each of the seven parameters.

## **Reconstitution and Administration of Fuzapladib Sodium**



#### Materials:

- One vial of PANOQUELL®-CA1 (14 mg of Fuzapladib sodium as a sterile lyophilized powder)[1][12]
- One vial of sterile diluent (3.9 mL of bacteriostatic water for injection with 1.8% w/v benzyl alcohol)[1][12]
- Sterile 5 mL syringe and needle[1]

#### Reconstitution Procedure:

- Using a sterile needle and syringe, aseptically withdraw 3.5 mL of the sterile diluent.[1][13]
- Slowly transfer the 3.5 mL of diluent into the vial containing the **Fuzapladib sodium** lyophilized powder.[1][13]
- Gently swirl the vial until the powder is completely dissolved. Do not shake vigorously.[1][14]
- The reconstituted solution will have a final concentration of 4 mg/mL of Fuzapladib sodium.
   [12][15]
- Store the reconstituted solution under refrigeration at 2°C to 8°C (36°F to 46°F) and use within 28 days.[12][16]

#### Administration Protocol:

- The recommended dosage is 0.4 mg/kg of body weight.[1][3]
- Administer once daily for three consecutive days.[1][3]
- The route of administration is intravenous (IV) bolus injection over 15 seconds to 1 minute.[1] [16]

## **Safety and Monitoring**

#### Adverse Reactions:



The most common adverse reactions observed in the pilot field study included anorexia, digestive tract disorders (vomiting, diarrhea), respiratory tract disorders, and hepatopathy/jaundice.[4][15][17]

### Drug Interactions:

**Fuzapladib sodium** is highly protein-bound.[2] Caution should be exercised when co-administering with other highly protein-bound drugs, such as NSAIDs, certain anti-emetics, antibiotics, diuretics, and behavioral medications.[2][17] The concomitant use with other protein-bound drugs has not been extensively studied.[2][5]

## **Visualizations**



Click to download full resolution via product page

Caption: Mechanism of action of Fuzapladib sodium.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]
- 2. drugs.com [drugs.com]
- 3. todaysveterinarypractice.com [todaysveterinarypractice.com]
- 4. Fuzapladib in a randomized controlled multicenter masked study in dogs with presumptive acute onset pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aaha.org [aaha.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Fuzapladib reduces postsurgical inflammation in the intestinal muscularis externa PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors targeting the LFA-1/ICAM-1 cell-adhesion interaction: design and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. panoquell.com [panoquell.com]
- 10. PANOQUELL®-CA1 [panoquell.com]
- 11. researchgate.net [researchgate.net]
- 12. hardypaw.com [hardypaw.com]
- 13. cevaconnect.com [cevaconnect.com]
- 14. PANOQUELL®-CA1 [panoquell.com]
- 15. dvm360.com [dvm360.com]
- 16. aaha.org [aaha.org]
- 17. Fuzapladib | VCA Animal Hospitals [vcahospitals.com]
- To cite this document: BenchChem. [Fuzapladib Sodium: Application Notes and Protocols for Use in Canines]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12403954#fuzapladib-sodium-experimental-protocol-in-canines]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com